molecular formula C20H20N4O4 B10988197 N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B10988197
M. Wt: 380.4 g/mol
InChI Key: BSGJNUGWOVIABW-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, and a dihydrophthalazinyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Acetylation: Introduction of the acetyl group to the amino group.

    Methoxylation: Addition of the methoxy group to the phenyl ring.

    Formation of the dihydrophthalazinyl acetamide moiety: This step involves the cyclization and subsequent functionalization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydroquinazolin-1-yl)acetamide
  • N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydro-1,2,4-triazol-1-yl)acetamide

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C20H20N4O4/c1-12(25)21-13-8-9-18(28-3)17(10-13)22-19(26)11-16-14-6-4-5-7-15(14)20(27)24(2)23-16/h4-10H,11H2,1-3H3,(H,21,25)(H,22,26)

InChI Key

BSGJNUGWOVIABW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C

Origin of Product

United States

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